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molecular formula C28H31NO3 B5019836 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide

Cat. No. B5019836
M. Wt: 429.5 g/mol
InChI Key: DLSJEKZKPIXDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598412B2

Procedure details

Diphenyl-acetic acid (42.4 mg, 0.200 mmol) and C-[1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-methylamine (47.1 g, 0.200 mmol) were dissolved in acetonitrile (1 mL) containing triethylamine (83.6 μL, 0.600 mmol). O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (76.0 mg, 0.200 mmol) was added and the solution was allowed to stir for 16 hours. The mixture was then purified by reverse phase preparative liquid chromatography to yield the pure product (13.3 mg, 0.0310 mmol, 15.5%) ESI-MS m/z calc. 429.2, found 430.2 (M+1)+. Retention time of 3.47 minutes.
Quantity
42.4 mg
Type
reactant
Reaction Step One
Quantity
47.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
83.6 μL
Type
reactant
Reaction Step Two
Yield
15.5%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][O:18][C:19]1[CH:20]=[C:21]([C:27]2([CH2:32][NH2:33])[CH2:31][CH2:30][CH2:29][CH2:28]2)[CH:22]=[CH:23][C:24]=1[O:25][CH3:26].C(N(CC)CC)C.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1>C(#N)C>[CH3:17][O:18][C:19]1[CH:20]=[C:21]([C:27]2([CH2:32][NH:33][C:8](=[O:10])[CH:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:28][CH2:29][CH2:30][CH2:31]2)[CH:22]=[CH:23][C:24]=1[O:25][CH3:26] |f:3.4|

Inputs

Step One
Name
Quantity
42.4 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C1=CC=CC=C1
Name
Quantity
47.1 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1(CCCC1)CN
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
83.6 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
76 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
to stir for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then purified by reverse phase preparative liquid chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1(CCCC1)CNC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.031 mmol
AMOUNT: MASS 13.3 mg
YIELD: PERCENTYIELD 15.5%
YIELD: CALCULATEDPERCENTYIELD 15.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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